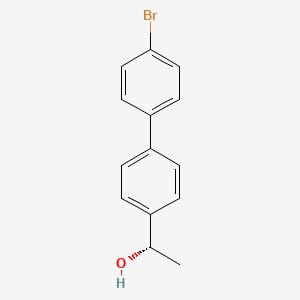
(1S)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol: is an organic compound characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to another phenyl group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-bromobenzyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzophenone to yield the desired product.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone, (1S)-1-[4-(4-Bromophenyl)phenyl]ethanone, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol may involve large-scale Grignard reactions or catalytic hydrogenation processes, optimized for high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, (1S)-1-[4-(4-Bromophenyl)phenyl]ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: (1S)-1-[4-(4-Bromophenyl)phenyl]ethanone.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Compounds with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenyl groups on biological systems.
Medicine:
Drug Development: Researchers explore the potential of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol as a building block for developing new drugs with improved efficacy and reduced side effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
作用機序
The mechanism of action of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and phenyl groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(1S)-1-[4-(4-Chlorophenyl)phenyl]ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
(1S)-1-[4-(4-Methylphenyl)phenyl]ethan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol imparts unique chemical reactivity and biological activity compared to its analogs with different substituents.
Steric and Electronic Effects: The bromine atom’s size and electronegativity influence the compound’s steric and electronic properties, affecting its interactions with molecular targets and its overall reactivity.
特性
分子式 |
C14H13BrO |
|---|---|
分子量 |
277.16 g/mol |
IUPAC名 |
(1S)-1-[4-(4-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3/t10-/m0/s1 |
InChIキー |
FPVSKKDZHMAXHG-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
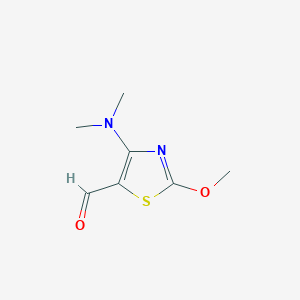

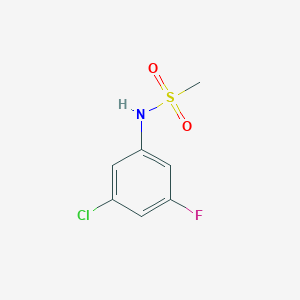



![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
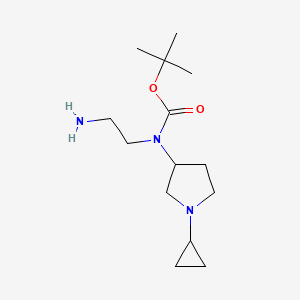
![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)
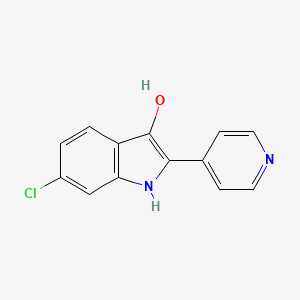
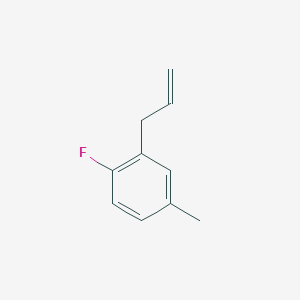
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
